molecular formula C7H13N B1289259 6-Azaspiro[2.5]octane CAS No. 872-64-0

6-Azaspiro[2.5]octane

Cat. No.: B1289259
CAS No.: 872-64-0
M. Wt: 111.18 g/mol
InChI Key: GIBPTWPJEVCTGR-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octane (CAS: 872-64-0) is a nitrogen-containing spirocyclic compound with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol. Its unique bicyclic structure comprises a six-membered azacycle fused to a two-membered cyclopropane ring, resulting in a rigid, three-dimensional geometry . Key physicochemical properties include a predicted density of 0.96 g/cm³, a boiling point of 59–60°C at 4 Torr, and a pKa of 11.60 . The compound is highly flammable (GHS H225) and requires storage at 2–8°C under inert conditions .

Its spirocyclic framework enhances metabolic stability and binding selectivity in medicinal chemistry, making it a valuable scaffold for drug discovery . Derivatives like this compound hydrochloride (CAS: 1037834-62-0) are commercially available in industrial and pharmaceutical grades, underscoring its utility as a synthetic intermediate .

Properties

IUPAC Name

6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPTWPJEVCTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625605
Record name 6-Azaspiro[2.5]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-64-0
Record name 6-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azaspiro[2.5]octane
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Preparation Methods

Method A: Reduction and Hydrolysis

This method involves two main stages:

  • Stage One: Synthesis of Intermediate

    • Reactants: (1-cyanomethyl-cyclopropyl)-acetonitrile, titanium(IV) isopropoxide.
    • Conditions: Heated in toluene at 60°C for 24 hours under an inert atmosphere.
    • Result: Formation of an intermediate compound.
  • Stage Two: Hydrolysis

    • Reactants: Intermediate treated with hydrochloric acid and water.
    • Conditions: Maintained at room temperature for 4 hours.
    • Result: Formation of 6-Azaspiro[2.5]octane hydrochloride with an overall yield of 81%.

Method B: Synthesis from Dibromo Cyclopropane

This method employs a multi-step synthesis involving:

  • Formation of Dibromo Cyclopropane

    • Starting from N-tert-butoxycarbonyl-piperidine-2,2-dibromo-cyclopropyl.
  • Reduction Step

    • Sodium metal is introduced into toluene and heated to form sodium sand.
    • The dibromo compound is added, followed by anhydrous tetrahydrofuran.
    • Reaction occurs at room temperature for 12 hours.
  • Extraction and Purification

    • After completion, the mixture is extracted using dichloromethane and dried over sodium sulfate.
    • The product is concentrated under reduced pressure, yielding tert-butyl this compound-6-carboxylate with a yield of approximately 95%.

Method C: Chemoselective Reaction

This method utilizes N-ethyl-N,N-diisopropylamine as a base:

  • Reaction Setup

    • The reaction is conducted in either acetonitrile or dioxane at room temperature for up to 48 hours.
  • Workup Process

    • The mixture is concentrated, diluted with water, and extracted with ethyl acetate.
    • The organic layer is washed and dried before being concentrated to yield the final product.
  • Yield and Characterization

    • This method achieves yields around 72%, confirmed through NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitrogen atom in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

6-Azaspiro[2.5]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For example, as a small molecule agonist of the glucagon-like peptide-1 receptor, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, and suppresses food intake . These effects are mediated through the activation of the receptor and subsequent signaling pathways.

Comparison with Similar Compounds

Table 1: Key Spirocyclic Derivatives of 6-Azaspiro[2.5]octane

Compound Structural Feature Molecular Weight (g/mol) Key Applications/Properties Reference
5-Azaspiro[2.5]octane hydrochloride Nitrogen at position 5 (vs. 6) 137.62 Lower ring strain; altered basicity
4,4-Difluoro-6-azaspiro[2.5]octane Fluorine substitution at C4 165.18 Enhanced metabolic stability
This compound-5,7-dione Ketone groups at C5 and C7 139.15 Increased polarity; H-bond acceptor
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane Sulfonyl and ether groups 287.76 Steric bulk; electron-withdrawing

Analysis :

  • Fluorinated Derivatives : 4,4-Difluoro substitution (e.g., 4,4-Difluoro-6-azaspiro[2.5]octane HCl) introduces electron-withdrawing effects, improving metabolic stability and membrane permeability compared to the parent compound .

Non-Spirocyclic Analogues

Table 2: Comparison with Piperidine-Based Compounds

Compound Structure Yield in Synthesis (%) Key Differences from this compound Reference
Ethyl 7-(4,4-Dimethylpiperidin-1-yl)-quinoline-3-carboxylate (66) Flexible piperidine ring 99 Higher synthetic yield due to reduced steric hindrance
Ethyl 7-(6-Azaspiro[2.5]octan-6-yl)-quinoline-3-carboxylate (67) Rigid spirocyclic core 48 Lower yield due to steric/electronic challenges
Ethyl 7-(4,4-Difluoropiperidin-1-yl)-quinoline-3-carboxylate (70) Fluorinated piperidine 46 Fluorine enhances reactivity but complicates purification

Analysis :

  • Synthetic Challenges : The rigid spirocyclic core in compound 67 resulted in a 48% yield, significantly lower than the 99% yield for the flexible 4,4-dimethylpiperidine analogue 66 . This highlights steric hindrance and conformational rigidity as key obstacles in spirocyclic synthesis .
  • Acid Derivatives : Conversion to carboxylic acids (e.g., 68 vs. 71 ) showed 100% yield for the spirocyclic variant (68 ) versus 56% for the difluoropiperidine derivative (71 ), suggesting superior stability of the spiro intermediate under acidic conditions .

Physicochemical and Pharmacokinetic Profiles

Table 3: Property Comparison of Selected Derivatives

Compound LogP H-Bond Donors H-Bond Acceptors Solubility (Predicted) Reference
This compound 1.3 1 1 Low (hydrophobic core)
Benzyl this compound-6-carboxylate 3.1* 0 3 Moderate (ester group)
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride -2.5* 2 5 High (ionized form)

Analysis :

  • Lipophilicity : The parent compound’s LogP (1.3) indicates moderate lipophilicity, suitable for passive diffusion. Ester derivatives (e.g., benzyl carboxylate) exhibit higher LogP (3.1*), favoring membrane permeability but risking hepatotoxicity .
  • Solubility: Piperazine-substituted derivatives (e.g., 17) show improved aqueous solubility due to ionization, making them preferable for intravenous formulations .

Biological Activity

Structural Characteristics

6-Azaspiro[2.5]octane features a spirocyclic arrangement with a nitrogen atom incorporated into the spiro framework. This structural uniqueness contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Interaction with Receptors

Research indicates that this compound and its derivatives interact with various receptors, particularly muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in neural signaling pathways and are implicated in conditions such as Parkinson's disease and other movement disorders. The antagonistic activity at mAChRs suggests that compounds derived from this compound may have therapeutic potential in treating these conditions .

Anti-inflammatory Properties

A significant study highlighted the compound's ability to prevent heterotopic ossification, a pathological condition characterized by abnormal bone formation. The compound was shown to inhibit the proliferation of osteoblasts, which are responsible for bone formation, thereby reducing the risk of heterotopic ossification in models of arthritis .

Antidiabetic Potential

Recent investigations have identified a series of this compound derivatives as potent agonists of the glucagon-like peptide-1 (GLP-1) receptor. Activation of this receptor is beneficial for managing type 2 diabetes mellitus and obesity due to its role in stimulating insulin release and reducing plasma glucose levels. This discovery opens avenues for developing orally bioavailable small molecules that could improve patient compliance compared to traditional peptide-based therapies .

Study on Heterotopic Ossification

In a controlled study involving collagen-induced arthritis (CIA) models, this compound derivatives demonstrated significant efficacy in counteracting bony spur formation. The optimal dose identified was 10 mg/kg, which effectively reduced histological scores for heterotopic bone formation compared to conventional NSAIDs like naproxen .

GLP-1 Agonist Development

Another study focused on optimizing this compound derivatives for GLP-1 receptor agonism utilized high-throughput screening methods. The results indicated that these small molecules could serve as effective alternatives to peptide-based GLP-1 agents, potentially leading to new treatments for diabetes .

Summary of Biological Activities

Activity Mechanism Potential Applications
Muscarinic Receptor AntagonismInhibition of mAChRs involved in neural signalingTreatment of Parkinson's disease
Anti-inflammatoryInhibition of osteoblast proliferationPrevention of heterotopic ossification
GLP-1 Receptor AgonismActivation enhances insulin release and lowers blood glucoseManagement of type 2 diabetes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Azaspiro[2.5]octane, and how can their efficiency be experimentally validated?

  • Methodological Answer : Key synthetic pathways include intramolecular cyclization of substituted pyrrolidine precursors or [2+2] photocycloaddition reactions. To validate efficiency, compare yields and purity using quantitative NMR spectroscopy and HPLC analysis. Ensure reproducibility by documenting reaction conditions (temperature, catalyst loading, solvent) in triplicate experiments. For new protocols, provide full characterization data (e.g., 1^1H/13^{13}C NMR, HRMS) and cross-reference with known spectral databases .

Q. How should researchers design experiments to characterize the stereochemical configuration of this compound derivatives?

  • Methodological Answer : Employ X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, use NOESY NMR to analyze spatial proximity of protons. Computational methods (e.g., DFT-based conformational analysis) can supplement experimental data. Cross-validate results with chiral HPLC or optical rotation measurements for enantiomeric purity .

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Systematically replicate prior experiments under identical conditions (e.g., solvent, temperature). Use standardized purity assessment (e.g., elemental analysis, DSC for melting points). Apply statistical tools (e.g., ANOVA) to identify outliers and validate data consistency. Publish negative results to clarify discrepancies .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model transition states and identify rate-limiting steps. Pair with factorial design experiments (e.g., varying catalysts, solvents) to validate predictions. Software like COMSOL Multiphysics or Gaussian can simulate energy profiles, reducing trial-and-error in lab work .

Q. What experimental frameworks are suitable for probing the mechanistic role of this compound in catalytic asymmetric reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and stereochemical trapping experiments to distinguish between concerted and stepwise mechanisms. Use in-situ IR or Raman spectroscopy to monitor intermediate formation. Compare enantiomeric excess (ee) using chiral stationary phase GC/MS .

Q. How can researchers address challenges in correlating this compound’s structural flexibility with its bioactivity in drug discovery?

  • Methodological Answer : Conduct molecular docking studies to map binding conformations. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Use dynamic combinatorial chemistry to screen for bioactive conformers under physiological conditions .

Q. What statistical approaches are effective for analyzing multivariate data in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to reduce dimensionality. Use machine learning algorithms (e.g., random forest, SVM) to predict bioactivity. Validate models with external test sets and report R2R^2, RMSE, and cross-validation metrics .

Data Management and Reporting

Q. How should researchers structure supplementary materials for this compound studies to ensure reproducibility?

  • Methodological Answer : Include raw spectral data (NMR, MS), crystallographic CIF files, and detailed experimental protocols (e.g., reagent sources, purification steps). Use standardized file formats (e.g., .jdx for spectra) and metadata descriptors. Reference supplementary materials in the main text with hyperlinks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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